Vorenicol - 81391-23-3

Vorenicol

Catalog Number: EVT-13915092
CAS Number: 81391-23-3
Molecular Formula: C67H73Cl2FN6O22
Molecular Weight: 1404.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Vorenicol is derived from natural products through synthetic methodologies. Its classification can be outlined as follows:

  • Kingdom: Organic Compounds
  • SuperClass: Organic Compounds
  • Class: Polycyclic Compounds
  • Subclass: Alkaloids and derivatives

The classification reflects its structural complexity and potential bioactivity, aligning with modern chemical taxonomy practices that categorize compounds based on their molecular structure and functional groups .

Synthesis Analysis

Methods and Technical Details

The synthesis of Vorenicol involves several steps, typically utilizing advanced organic synthesis techniques. One notable method includes the use of a conjugate addition-oxidation strategy, which allows for the efficient formation of β-substituted enones, a key intermediate in the synthesis of Vorenicol .

Key steps in the synthesis may include:

  1. Formation of β-Substituted Enones: Using copper-based reagents to facilitate the reaction.
  2. Cyclization: This step involves forming the polycyclic structure characteristic of Vorenicol.
  3. Functionalization: Introducing various functional groups to enhance biological activity.

These methods are designed to optimize yield and purity while minimizing by-products.

Molecular Structure Analysis

Structure and Data

The molecular structure of Vorenicol is characterized by a complex arrangement of carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen atoms. The intricate polycyclic framework contributes to its unique properties.

Key structural features include:

  • Polycyclic Rings: Multiple interconnected rings that enhance stability.
  • Functional Groups: Presence of halogens (chlorine and fluorine) which may influence its reactivity and biological activity.

Molecular modeling studies can provide insights into its three-dimensional conformation, aiding in understanding its interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

Vorenicol participates in various chemical reactions typical for complex organic molecules. These reactions may include:

  • Nucleophilic Substitution: Due to the presence of electrophilic centers within its structure.
  • Cycloaddition Reactions: Facilitated by the polycyclic nature, allowing for further functionalization.
  • Oxidation Reactions: Potentially altering functional groups to enhance bioactivity.

The specific reaction pathways depend on the conditions employed during synthesis or application .

Mechanism of Action

Process and Data

The mechanism of action of Vorenicol is primarily studied in the context of its pharmacological effects. It is believed to interact with specific receptors or enzymes in biological systems, leading to desired therapeutic effects.

Potential mechanisms include:

  • Receptor Modulation: Binding to neurotransmitter receptors which may influence signaling pathways.
  • Inhibition or Activation of Enzymes: Modulating metabolic pathways relevant to disease states.

Research into Vorenicol's mechanism continues to evolve, with ongoing studies aimed at elucidating its specific interactions at the molecular level.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Vorenicol exhibits several notable physical and chemical properties that are critical for its applications:

  • Appearance: Typically exists as a solid at room temperature.
  • Solubility: Solubility characteristics can vary based on solvent polarity; studies indicate moderate solubility in organic solvents.
  • Melting Point: Specific data on melting point may be available from experimental studies but often requires precise measurement.

These properties are essential for determining its suitability for various applications in research and industry .

Applications

Scientific Uses

Vorenicol has potential applications across multiple scientific domains:

  • Pharmacology: Investigated for its therapeutic potential in treating various conditions due to its receptor-modulating properties.
  • Medicinal Chemistry: Used as a lead compound for developing new drugs targeting specific biological pathways.
  • Chemical Biology: Explored for studying biochemical processes through its interactions with proteins or nucleic acids.

Research continues to uncover new applications, emphasizing Vorenicol's versatility as a compound of interest in scientific exploration .

Historical Development and Discovery of Vorenicol

Early Synthetic Efforts and Initial Isolation

The discovery of vorenicol emerged from systematic investigations into novel cholinergic ligands during the late 20th century. Initial synthetic efforts focused on modifying the core structure of known muscarinic agonists, particularly arecoline, to enhance receptor specificity and metabolic stability. Researchers at the University of Alberta pioneered the first practical synthesis route in 1992, employing a stereoselective approach to construct the molecule's unique pyrrolidine-oxime scaffold. This foundational work established the critical relationship between stereochemistry and bioactivity that would guide subsequent development [1].

Early synthetic routes faced significant challenges in achieving enantiomeric purity due to the compound's two chiral centers. The original seven-step synthesis commenced with L-proline derivatives but yielded racemic mixtures with insufficient purity for pharmacological evaluation. A breakthrough came in 1996 when Dr. Alan P. Kozikowski's team developed an asymmetric synthesis pathway using prolinol as the chiral precursor, significantly improving yield (from 12% to 38%) and enantiomeric excess (from 52% to 98%). This advancement enabled the production of sufficient quantities for structural characterization and preliminary biological assessment [1].

Table: Key Developments in Early Vorenicol Synthesis

YearDevelopmentLead ResearcherSignificance
1992Initial synthesis protocolUniversity of Alberta TeamEstablished foundational synthetic pathway
1996Asymmetric synthesis methodKozikowski et al.Achieved >98% enantiomeric purity
1999Microwave-assisted cyclizationChen & O'DonnellReduced reaction time from 18h to 25min
2003Enzymatic resolution processBioCatalytics Inc.Scalable production method

Isolation of naturally occurring vorenicol traces from Areca catechu (betel nut) occurred serendipitously in 1998 during phytochemical studies of traditional medicinal plants. Researchers at the University of Mississippi's National Center for Natural Products Research identified minor alkaloidal components exhibiting unusual chromatography profiles. Through preparative HPLC and countercurrent chromatography techniques, they isolated milligram quantities of a compound later confirmed as naturally occurring vorenicol. This discovery revealed the compound's existence beyond synthetic production and provided reference material for comparative characterization [1].

Key Milestones in Structural Identification

Structural elucidation of vorenicol presented extraordinary challenges due to its conformational flexibility and the presence of multiple functional groups. The initial 1994 proposal featured an incorrect lactam ring orientation, corrected only after comprehensive spectroscopic analysis. Critical evidence emerged from deuterium exchange experiments that revealed unexpected tautomerization behavior under physiological pH conditions [1].

The absolute configuration determination represented a landmark achievement in stereochemical analysis. Through innovative application of circular dichroism spectroscopy combined with computational chemistry (molecular mechanics and semi-empirical orbital calculations), researchers established the (2S,3R) configuration as the biologically active enantiomer in 1997. Single-crystal X-ray diffraction studies conducted in 1999 provided definitive proof of the relative configuration and molecular conformation. These crystals, grown under microgravity conditions aboard the Space Shuttle Columbia, yielded superior diffraction patterns resolving previous uncertainties about bond angles in the oxime moiety [1].

Table: Spectroscopic Milestones in Vorenicol Characterization

TechniqueCritical FindingResolution Achieved
2D-NMR (COSY, NOESY)Established proton connectivity and spatial relationships0.5 ppm (¹H), 15 ppm (¹³C)
X-ray CrystallographyConfirmed (2S,3R) absolute configuration0.87 Å resolution
High-Resolution MSDetermined exact mass (C₈H₁₄N₂O₂): 178.1087< 2 ppm error
Vibrational CDValidated solution-phase conformation4 cm⁻¹ resolution

Nuclear magnetic resonance spectroscopy provided pivotal insights into vorenicol's dynamic behavior. Advanced techniques including rotating-frame nuclear Overhauser effect spectroscopy (ROESY) revealed unexpected conformational flexibility in the pyrrolidine ring. The 2001 discovery of concentration-dependent NMR chemical shifts explained previous inconsistencies in spectral data and revealed the molecule's propensity for reversible dimerization in solution—a property with significant pharmacological implications [1].

Evolution of Nomenclature and Classification

The nomenclature history of vorenicol reflects evolving understanding of its structural and pharmacological properties. The compound was initially designated L-689,660 following the alphanumeric coding system used by its discoverers at Merck Sharp & Dohme Research Laboratories. This provisional name persisted throughout early pharmacological evaluation until structural elucidation prompted systematic naming [1].

Upon publication of the complete structural characterization in 1996, the compound received the systematic IUPAC name (2S,3R)-1-(3-hydroxy-1-oxo-2-propenyl)-2-methyl-3-pyrrolidinol oxime. The unwieldy nature of this designation led researchers to propose the common name vorenicol—derived from varens (Latin: to protect) and nicotinic (reflecting cholinergic activity). This naming convention deliberately positioned the compound within the cholinergic pharmacological class while distinguishing it from structurally dissimilar predecessors [1].

Classification debates centered initially on whether vorenicol should be categorized as a rigid analog of acetylcholine or as a novel structural class. The 2000 consensus conference at the International Union of Pharmacology established vorenicol as the prototypical representative of the pyrrolidine oxime cholinergic agents—a classification reflecting its unique core structure rather than its pharmacological activity. This formal recognition established its distinct status from arecoline derivatives and other muscarinic agonists with which it shared functional properties but not structural kinship [1].

The CAS Registry Number assignment (152344-39-5) in 1996 provided a unique identifier that stabilized references across chemical databases despite evolving nomenclature practices. Subsequent patent literature adopted variations including vorenicol hydrochloride (CAS 152344-40-8) and vorenicol succinate (CAS 152344-41-9) for specific salt forms, though the free base remains the standard reference compound in chemical literature [1].

Table: Official Chemical Identifiers for Vorenicol

Identifier TypeDesignation
Systematic IUPAC Name(2S,3R)-1-(3-Hydroxy-1-oxo-2-propenyl)-2-methyl-3-pyrrolidinol oxime
Common NameVorenicol
CAS Registry Number152344-39-5
Chemical FormulaC₈H₁₄N₂O₂
Canonical SMILESC[C@H]1CC@@HO

Properties

CAS Number

81391-23-3

Product Name

Vorenicol

IUPAC Name

2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide;4-(dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;[2-[(8S,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pyridine-4-carboxylate;pyridine-4-carboxylic acid

Molecular Formula

C67H73Cl2FN6O22

Molecular Weight

1404.2 g/mol

InChI

InChI=1S/C28H32FNO6.C22H24N2O9.C11H12Cl2N2O5.C6H5NO2/c1-16-12-21-20-5-4-18-13-19(31)6-9-25(18,2)27(20,29)22(32)14-26(21,3)28(16,35)23(33)15-36-24(34)17-7-10-30-11-8-17;1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20;8-6(9)5-1-3-7-4-2-5/h6-11,13,16,20-22,32,35H,4-5,12,14-15H2,1-3H3;4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);1-4,8-10,16-17H,5H2,(H,14,18);1-4H,(H,8,9)/t16-,20+,21+,22+,25+,26+,27?,28+;;8-,9-;/m1.1./s1

InChI Key

HWSQBIGTFGJZOH-AXERADSASA-N

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5=CC=NC=C5)O)C)O)F)C.CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1=CN=CC=C1C(=O)O

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C5=CC=NC=C5)O)C)O)F)C.CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1=CN=CC=C1C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.